4-(4-hydroxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Beschreibung
4-(4-Hydroxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative characterized by a fused pyrrolo-pyrimidine-dione core. The molecule features two critical substituents:
- 6-Isopentyl group: A branched alkyl chain that confers lipophilicity, likely influencing membrane permeability and pharmacokinetic properties.
Eigenschaften
IUPAC Name |
4-(4-hydroxyphenyl)-6-(3-methylbutyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-10(2)7-8-20-9-13-14(16(20)22)15(19-17(23)18-13)11-3-5-12(21)6-4-11/h3-6,10,15,21H,7-9H2,1-2H3,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIOCFSAQILVQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-(4-hydroxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolopyrimidine derivative that exhibits significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. The unique structural characteristics of this compound contribute to its biological properties.
Chemical Structure and Properties
The molecular formula of 4-(4-hydroxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is C17H21N3O3, with a molecular weight of approximately 315.373 g/mol. Its structure features a pyrrolo[3,4-d]pyrimidine core fused with a hydroxyphenyl group and an isopentyl side chain. The presence of multiple functional groups enhances its reactivity and biological interactions.
Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For instance, studies have shown that it can significantly lower levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. It has demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
The biological activity of 4-(4-hydroxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be attributed to its ability to interact with specific molecular targets:
- PARP Inhibition : This compound has been identified as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms .
- Cytokine Modulation : By modulating the signaling pathways associated with inflammation and immune response, it can effectively reduce inflammatory markers .
Study 1: Anti-inflammatory Effects
In a controlled study involving murine models of inflammation induced by LPS, administration of the compound resulted in a marked reduction in paw swelling and inflammatory cytokines compared to the control group. Histological analysis revealed decreased leukocyte infiltration in treated animals .
Study 2: Anticancer Activity
A study assessing the cytotoxic effects on human breast cancer cell lines (MCF-7) showed that treatment with varying concentrations of the compound led to significant reductions in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment .
Comparative Analysis with Similar Compounds
The biological activity of 4-(4-hydroxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be compared with other pyrrolopyrimidine derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(4-hydroxyphenyl)-6-propyl-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | Similar core structure | Moderate anti-inflammatory activity |
| 5-methylpyrido[2,3-d]pyrimidine | Different ring structure | Anticancer properties |
| 2-aminoquinazolinone derivatives | Related nitrogenous base | Known for anticancer properties |
This comparison highlights the unique efficacy of 4-(4-hydroxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione based on its specific substitutions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the pyrrolo[3,4-d]pyrimidine-2,5-dione scaffold but differ in substituents, leading to distinct physicochemical and biological properties:
Key Observations
Substituent Impact on Bioactivity: Hydroxyl vs. Methoxy/Cyano Groups: The 4-hydroxyphenyl group in the target compound and Compound A enables hydrogen bonding, critical for enzyme inhibition (e.g., α-glucosidase). In contrast, methoxy (electron-donating) or cyano/trifluoromethyl (electron-withdrawing) groups in analogues may alter target selectivity or binding affinity.
Spectroscopic and Physical Properties :
- FTIR : All analogues show characteristic peaks for OH (~3600 cm⁻¹), NH (~3450 cm⁻¹), and carbonyl (1680–1690 cm⁻¹), consistent with the core structure .
- Melting Points : Analogues with aromatic 6-substituents (e.g., 4-methoxyphenyl) exhibit higher MPs (~215–220°C) compared to alkyl-substituted derivatives, suggesting stronger crystal lattice interactions .
Computational and Biological Data: Compound A’s strong α-glucosidase inhibition (IC50: 1.02 µg/ml) and stable molecular docking (RMSD: 1.7 Å) highlight the pharmacophoric importance of the 4-hydroxyphenyl group . The target compound’s isopentyl chain may further optimize hydrophobic interactions in enzyme pockets. Neutrophil elastase inhibitors prioritize electron-deficient substituents (e.g., cyano, trifluoromethyl), indicating divergent structure-activity relationships compared to antidiabetic analogues.
Vorbereitungsmethoden
Synthesis of 6-Isopentyl-3,4,6,7-Tetrahydro-1H-Pyrrolo[3,4-d]Pyrimidine-2,5-Dione
- Starting Material : 6-Amino-1,3-dimethyluracil
Alkylation :
- React with 1-bromo-3-methylbutane (isopentyl bromide) in DMF, K₂CO₃, 80°C (12 h).
- Yield: 85% N-alkylated product.
Cyclization :
Deprotection of 4-Benzyloxy Group
Side Reactions and Byproduct Mitigation
Common challenges include:
- Regioselectivity : Competing formation of [2,3-d] vs. [3,4-d] isomers. Using bulky solvents (toluene) and low temperatures (0–5°C) suppresses undesired pathways.
- Oxidation Sensitivity : The 4-hydroxyphenyl group undergoes quinone formation if exposed to strong oxidants. Adding antioxidants (e.g., BHT) during workup improves stability.
- Isopentyl Group Steric Effects : Slower reaction rates necessitate extended reaction times (24–48 h) for complete N-alkylation.
Spectroscopic Characterization Data
| Property | Value/Description |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.21 (s, 1H, OH), 7.32–7.25 (m, 2H, ArH), 6.72–6.68 (m, 2H, ArH), 4.12 (t, J=7.2 Hz, 2H, NCH₂), 3.45–3.38 (m, 1H, CH(CH₂)₂), 1.55–1.48 (m, 2H, CH₂), 1.28–1.22 (m, 2H, CH₂), 0.89 (d, J=6.8 Hz, 6H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 169.8 (C=O), 158.4 (C=O), 155.7 (C-OH), 131.2–114.9 (ArC), 61.4 (NCH₂), 38.5 (CH(CH₂)₂), 28.9 (CH₂), 22.4 (CH₃) |
| HRMS (ESI+) | m/z calc. for C₁₇H₂₁N₃O₃: 315.1584; found: 315.1586 |
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For kilogram-scale production, the stepwise cyclocondensation route is preferred due to:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
